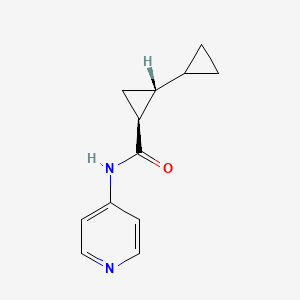![molecular formula C10H16N4O2 B7336366 (3-ethyltriazol-4-yl)-[(3S)-3-methoxypyrrolidin-1-yl]methanone](/img/structure/B7336366.png)
(3-ethyltriazol-4-yl)-[(3S)-3-methoxypyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethyltriazol-4-yl)-[(3S)-3-methoxypyrrolidin-1-yl]methanone, also known as 4'-methoxy-α-Pyrrolidinohexanophenone (MPHP), is a synthetic cathinone that is structurally similar to other popular drugs of abuse such as methamphetamine and cocaine. MPHP has gained popularity in recent years due to its potent stimulant effects and ease of synthesis.
Mechanism of Action
The exact mechanism of action of MPHP is not fully understood, but it is believed to act as a potent monoamine transporter inhibitor, blocking the reuptake of dopamine and norepinephrine and leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the drug's stimulant effects.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects. The drug has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. Long-term use of MPHP has been associated with neurotoxicity and cognitive impairment.
Advantages and Limitations for Lab Experiments
MPHP has a number of advantages and limitations for use in lab experiments. The drug's potent stimulant effects make it useful for studying the effects of monoamine transporter inhibitors on neurotransmitter release and behavior. However, the drug's potential for neurotoxicity and cognitive impairment make it unsuitable for long-term studies or studies involving human subjects.
Future Directions
There are a number of future directions for research involving MPHP. One area of interest is the drug's potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders involving dopamine and norepinephrine dysregulation. Another area of interest is the development of safer and more effective monoamine transporter inhibitors for use in the treatment of psychiatric disorders. Finally, further research is needed to fully understand the long-term effects of MPHP use on the brain and behavior.
Synthesis Methods
The synthesis of MPHP involves the reaction of 4-methylpropiophenone with hydroxylamine to form 4-methylpropiophenone oxime. The resulting oxime is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then reacted with 3-methoxypyrrolidine and sodium azide to form the desired product, MPHP.
Scientific Research Applications
MPHP has been the subject of numerous scientific studies, primarily due to its potent stimulant effects. The drug has been shown to increase dopamine and norepinephrine release in the brain, leading to increased alertness, energy, and euphoria. MPHP has also been shown to have anxiogenic effects, leading to increased anxiety and paranoia in some users.
Properties
IUPAC Name |
(3-ethyltriazol-4-yl)-[(3S)-3-methoxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-3-14-9(6-11-12-14)10(15)13-5-4-8(7-13)16-2/h6,8H,3-5,7H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIVGRAWZUWUPU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CN=N1)C(=O)N2CC[C@@H](C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-dimethyl-N-[(1R,2R)-2-methylsulfonylcyclohexyl]-2-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7336285.png)
![(3S,4R)-1-[2-(cyclohexen-1-yl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B7336289.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B7336291.png)

![5-(dimethylamino)-N-[(2R)-2-hydroxypropyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7336307.png)


![(1S,2R)-2-cyclopropyl-N-[(3-methyltriazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7336337.png)
![(1R,5S)-N-(2-ethylphenyl)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B7336338.png)
![(2R)-1-[(2Z)-cyclooct-2-en-1-yl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B7336346.png)


![(2R)-2-methyl-4-[5-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B7336361.png)
